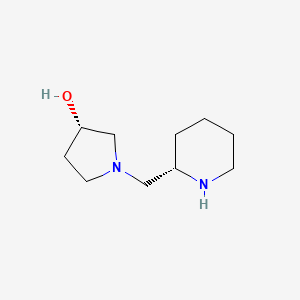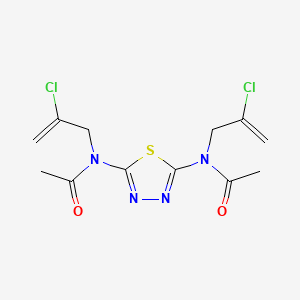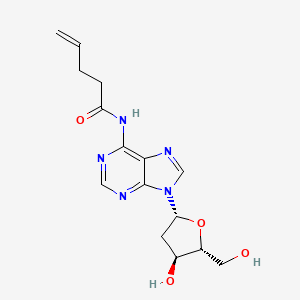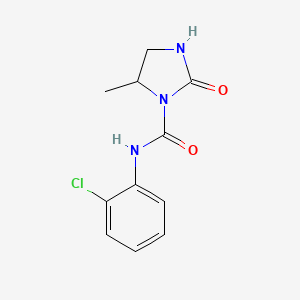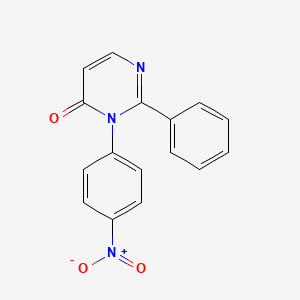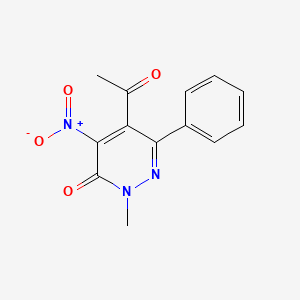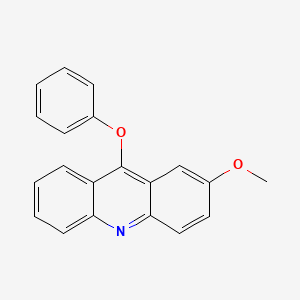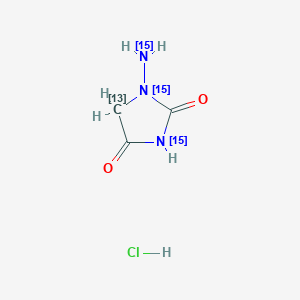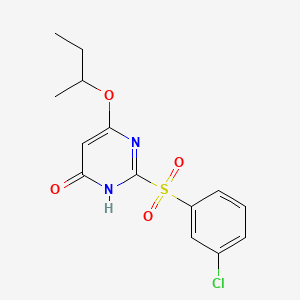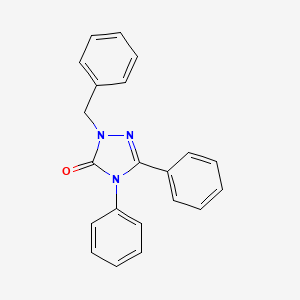
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one consists of a triazole ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with benzyl and phenyl-substituted acyl chlorides. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparaison Avec Des Composés Similaires
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one can be compared with other similar compounds, such as:
1-Benzyl-3-phenyl-1H-1,2,4-triazol-5(4H)-one: Lacks one phenyl group, which may affect its chemical properties and biological activity.
3,4-Diphenyl-1H-1,2,4-triazol-5(4H)-one:
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazole: Similar structure but lacks the carbonyl group, which may influence its chemical behavior and biological effects.
The uniqueness of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62353-93-9 |
|---|---|
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-benzyl-4,5-diphenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H17N3O/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
KIMNTWMQBHGGHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


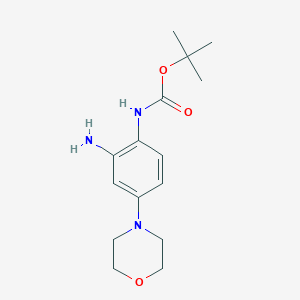
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

